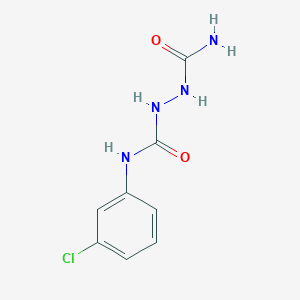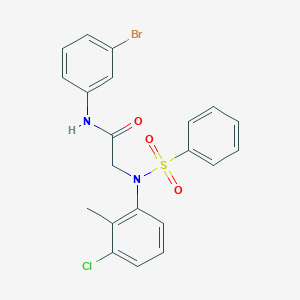
N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. CHIR-99021 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
CHIR-99021 selectively inhibits N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide, which is involved in the regulation of various cellular processes. N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide is known to regulate the activity of various transcription factors, including β-catenin, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide, CHIR-99021 promotes the accumulation of β-catenin, which in turn activates the Wnt/β-catenin signaling pathway, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. CHIR-99021 has also been shown to regulate the activity of various transcription factors, including β-catenin, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
CHIR-99021 has several advantages as a research tool, including its selectivity for N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide, its ability to promote the accumulation of β-catenin, and its potential therapeutic applications in various diseases. However, CHIR-99021 also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on CHIR-99021, including the identification of new therapeutic applications, the optimization of its pharmacological properties, and the development of new derivatives with improved selectivity and efficacy. Additionally, the use of CHIR-99021 in combination with other drugs or therapies may provide new opportunities for the treatment of various diseases.
Synthesemethoden
CHIR-99021 is synthesized by a multistep process that involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with diethyl oxalate to form N-(3-chlorophenyl)-1,2-dicarbazide, which is subsequently hydrolyzed to CHIR-99021.
Wissenschaftliche Forschungsanwendungen
CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, CHIR-99021 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes, CHIR-99021 has been shown to promote the differentiation of insulin-producing cells from stem cells. In neurodegenerative disorders, CHIR-99021 has been shown to promote neuronal differentiation and survival.
Eigenschaften
IUPAC Name |
1-(carbamoylamino)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c9-5-2-1-3-6(4-5)11-8(15)13-12-7(10)14/h1-4H,(H3,10,12,14)(H2,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTQVLAVSIBUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B6052662.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)

![N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6052692.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)
![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B6052746.png)
![(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6052748.png)
![4-chloro-2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6052752.png)